molecular formula C13H15N3O4 B048173 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one CAS No. 72920-13-9

2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one

Cat. No. B048173
CAS RN: 72920-13-9
M. Wt: 277.28 g/mol
InChI Key: GCGONLKCVURQKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves aromatic nucleophilic substitution reactions and protecting group strategies. For instance, ElMarrouni and Heras (2015) utilized the p-benzyloxybenzyloxy group to mask the oxo function of the 4(3H)-pyrimidinone ring, employing an aromatic nucleophilic substitution reaction for the synthesis of new unnatural amino acids (ElMarrouni & Heras, 2015). This method highlights the complex strategies involved in synthesizing specific pyrimidine derivatives.

Molecular Structure Analysis

The structural analysis of pyrimidine derivatives is crucial for understanding their chemical behavior and potential applications. Rajam et al. (2017) discussed the cation tautomerism, twinning, and disorder in different forms of pyrimidine derivatives, showing the importance of molecular recognition processes involving hydrogen bonding (Rajam et al., 2017). Such detailed analyses are vital for the development of pharmaceuticals and other applications.

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrates the potential for creating potent inhibitors for biological targets (Grivsky et al., 1980).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies like the one by Rajam et al. (2017) not only explore the molecular structure but also hint at the physical characteristics that are crucial for the compound's application in various fields (Rajam et al., 2017).

Scientific Research Applications

Importance of Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, play a crucial role in the synthesis of pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidin-4(3H)-ones. These catalysts facilitate a one-pot multicomponent reaction, demonstrating the structural and synthetic versatility of pyrimidine scaffolds in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar, Vala, & Patel, 2023).

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including pyrimidine derivatives, highlights the influence of molecular interactions on the stability and behavior of these compounds in various environments. This research provides insights into the fundamental aspects of molecular structure affecting the biological functions of nucleic acids and related compounds (Person et al., 1989).

Anti-inflammatory and Pharmacological Activities

Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory activities. The synthesis and investigation of pyrimidine derivatives have led to the identification of compounds with potential anti-inflammatory properties, contributing to the development of new therapeutic agents (Rashid et al., 2021).

Antioxidant Properties

Research into the antioxidant properties of pyrimidine derivatives and related compounds has expanded our understanding of their potential in combating oxidative stress-related diseases. This area of study is vital for developing new antioxidants that can be used in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Diverse Biological Activities

Pyrimidines, including the specific derivatives and analogs, have been found to possess a broad spectrum of biological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory effects, highlighting their importance as versatile scaffolds in medicinal chemistry for drug discovery (JeelanBasha & Goudgaon, 2021).

properties

IUPAC Name

2-amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-19-9-4-7(5-10(20-2)11(9)17)3-8-6-15-13(14)16-12(8)18/h4-6,17H,3H2,1-2H3,(H3,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGONLKCVURQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2=CN=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one

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